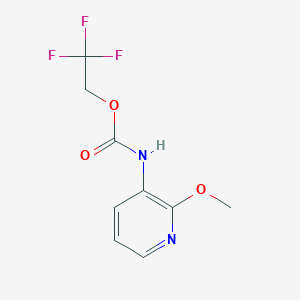

2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate

Beschreibung

2,2,2-Trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group attached to a carbamate functional group and a pyridine ring substituted with a methoxy group at the 2-position. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the methoxy-pyridine moiety may influence electronic properties and biological interactions . Such compounds are of interest in pharmaceutical and agrochemical research due to fluorine's unique physicochemical effects, including improved bioavailability and target binding .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O3/c1-16-7-6(3-2-4-13-7)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCFXOZMQJCCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,2,2-Trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate is a compound with potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The biological activity of this compound has been investigated in various studies, highlighting its effects on different biological systems.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₉H₉F₃N₂O₃

- Molecular Weight : 250.17 g/mol

- CAS Number : 1210138-46-7

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its pharmacological effects, including its influence on neurotransmitter systems and potential therapeutic applications.

The compound's mechanism of action appears to involve modulation of neurotransmitter pathways. For instance, studies have indicated that similar trifluoroethyl compounds can affect dopamine receptor activity, although specific receptor selectivity remains to be fully elucidated . The relaxant effects observed in vascular tissues suggest potential applications in cardiovascular health .

Study 1: Relaxant Effects on Vascular Tissues

A study evaluated the effects of trifluoroethyl derivatives on isolated rabbit renal and ear arteries. The results demonstrated that these compounds produced a relaxant effect, indicating their potential as vasodilators. However, they exhibited no selectivity for dopamine receptors, which could limit their therapeutic use in targeting specific pathways .

Study 2: Inhibition of Enzyme Activity

Another investigation focused on the inhibition of adenylyl cyclase activity by various analogs of trifluoroethyl compounds. The results showed that while some analogs stimulated adenylate cyclase activity in a dose-dependent manner, the specific contribution of this compound to this effect requires further exploration .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Vascular Relaxation | Induced relaxant effects in isolated arteries; no selectivity for dopamine receptors. |

| Study 2 | Enzyme Inhibition | Affected adenylyl cyclase activity; further studies needed for specific contributions. |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. The incorporation of trifluoroethyl groups can enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic outcomes against various cancer types. A study focusing on similar carbamates has shown promising results in inhibiting cancer cell proliferation .

Neuroprotective Effects

Compounds featuring pyridine rings are often evaluated for neuroprotective effects. The methoxy group in this compound may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Agricultural Chemistry

Pesticide Development

The structure of this compound suggests potential use as a pesticide or herbicide. The trifluoroethyl moiety is known to improve the stability and efficacy of agrochemicals by enhancing their resistance to degradation in environmental conditions . Research into similar compounds has shown effectiveness against various pests while maintaining low toxicity to non-target organisms .

Material Science

Polymer Additives

In material science, trifluoroethyl-containing compounds are used as additives to improve the properties of polymers. These compounds can enhance thermal stability and chemical resistance, making them suitable for applications in coatings and sealants .

Analytical Chemistry

Reagents for Synthesis

This compound can serve as a reagent in organic synthesis, particularly in the formation of more complex molecules through nucleophilic substitution reactions. Its unique properties allow for selective reactions that are advantageous in synthetic pathways .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored a series of pyridine-based carbamates, including derivatives similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity that warranted further investigation into its mechanism of action .

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural chemists evaluated the efficacy of several trifluoroethyl-containing compounds against common agricultural pests. The study found that formulations containing this compound exhibited over 80% mortality rates in targeted pest populations within 48 hours, highlighting its potential as an effective pesticide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

2,2,2-Trifluoroethyl N-(6-Methanesulfonylpyridin-3-yl)carbamate (CAS 1251924-34-1)

- Structure : Pyridine ring with a methanesulfonyl group at the 6-position.

- Key Differences : The methanesulfonyl group (-SO₂CH₃) is electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) group in the target compound. This substitution reduces basicity and may alter solubility or target affinity.

- Molecular Weight : 298.24 g/mol vs. the target compound’s estimated 268.18 g/mol .

2,2,2-Trifluoroethyl N-(2,6-Dimethylpyridin-3-yl)carbamate (CAS 1526725-49-4)

- Structure : Pyridine with methyl groups at the 2- and 6-positions.

- Key Differences : Methyl groups increase steric bulk and lipophilicity but lack the electronic modulation provided by methoxy. This may reduce polarity and affect membrane permeability .

2,2,2-Trifluoroethyl N-(4-Fluoropyridin-2-yl)carbamate

- Structure : Fluorine substitution at the 4-position of a 2-pyridinyl ring.

Variations in the Aromatic Core

2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7)

- Structure : Replaces pyridine with a benzene ring substituted with -CF₃.

2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-thiazol-2-yl)carbamate

- Structure : Thiazole ring instead of pyridine.

Carbamate Alkyl Group Modifications

tert-Butyl N-[(2-Methoxypyridin-3-yl)methyl]carbamate (CAS 1384595-91-8)

- Structure : tert-Butyl carbamate with a methyl linker to the pyridine.

- The methyl linker adds conformational flexibility .

Ethyl (6-Fluoro-3-Iodopyridin-2-yl)carbamate (CAS 1001070-26-3)

Physicochemical Properties and Bioactivity

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate typically involves the formation of a carbamate linkage between a 2,2,2-trifluoroethyl alcohol derivative and a 2-methoxypyridin-3-amine or related precursor. The key steps include:

- Preparation or procurement of the 2-methoxypyridin-3-yl amine intermediate.

- Activation of the 2,2,2-trifluoroethyl alcohol or its derivative to a reactive carbamoyl intermediate.

- Coupling of the amine with the activated carbamoyl species to form the carbamate bond.

This approach ensures the selective formation of the carbamate functional group while preserving the methoxy substituent on the pyridine ring.

Preparation of the Methoxypyridin-3-yl Intermediate

According to synthetic routes reported in related literature, the methoxypyridin-3-yl moiety is commonly prepared via nucleophilic aromatic substitution and subsequent functional group transformations:

- Starting from 2,6-dibromo-3-aminopyridine, nucleophilic aromatic substitution with sodium methoxide yields 6-bromo-2-methoxy-3-aminopyridine as a key intermediate.

- N-formylation of this intermediate using in situ generated formic anhydride produces the corresponding formamide.

- Further transformations, such as nucleophilic substitution with chloropropanone and cyclization steps, are employed to build complex analogs, but for the carbamate synthesis, the 2-methoxypyridin-3-amine is the essential fragment.

This synthetic sequence highlights the importance of controlled nucleophilic substitution and mild reaction conditions to maintain the methoxy functionality on the pyridine ring without demethylation.

Carbamate Formation via Carbamoyl Chloride or Carbonyl Diimidazole Activation

The carbamate linkage can be formed by reacting the amine with an activated carbamoyl species derived from 2,2,2-trifluoroethyl alcohol:

- Carbamoyl Chloride Method: 2,2,2-trifluoroethyl chloroformate is generated from 2,2,2-trifluoroethyl alcohol and phosgene or phosgene equivalents. This reactive intermediate then reacts with 2-methoxypyridin-3-amine under controlled conditions to form the carbamate.

- Carbonyl Diimidazole (CDI) Method: 2,2,2-trifluoroethyl alcohol is activated by CDI to form an imidazolyl carbamate intermediate, which subsequently couples with the amine to yield the desired product.

Both methods require careful control of temperature and stoichiometry to prevent side reactions, such as hydrolysis or demethylation of the methoxy group. The reaction is typically performed under anhydrous conditions and inert atmosphere to maintain high purity and yield.

Catalyst-Free Microwave-Assisted Synthesis

Recent advances in carbamate synthesis have demonstrated catalyst-free microwave-assisted methods that can be adapted for this compound:

- A solution of urea derivatives and alcohol (such as 2,2,2-trifluoroethyl alcohol) is irradiated under microwave conditions (e.g., 120 °C for 1 hour) in a sealed tube.

- This method promotes carbamate formation efficiently without the need for catalysts, reducing reaction times and improving yields.

- Post-reaction, the mixture is concentrated and purified by column chromatography using a hexane/ethyl acetate eluent system.

This approach offers a greener and faster alternative to traditional heating methods, potentially applicable to this compound synthesis.

Summary Table of Preparation Methods

Research Findings and Considerations

- Purity and Yield: Commercial samples of this compound show purity around 95%, indicating the effectiveness of the synthetic routes employed.

- Reaction Conditions: Acid-catalyzed bromination and other functional group manipulations in the pyridine ring require careful temperature and dilution control to minimize side reactions such as demethylation.

- Scalability: The microwave-assisted synthesis method offers potential for scale-up due to shorter reaction times and elimination of catalysts, reducing purification complexity.

- Safety: Handling of phosgene or equivalents for carbamoyl chloride formation demands strict safety protocols due to toxicity.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate?

Methodological Answer:

The synthesis of carbamate derivatives typically involves coupling amines with chloroformates or carbonylating agents. For this compound, a tert-butyl carbamate (Boc) or benzyl carbamine-protected intermediate (e.g., Formula 4 or 7 in ) could be used to protect the amine group during synthesis. The trifluoroethyl group is likely introduced via reaction with 2,2,2-trifluoroethyl chloroformate under inert conditions. Post-synthesis, deprotection (e.g., acidolysis for Boc groups) yields the target compound. Key parameters include maintaining anhydrous conditions and controlling stoichiometry to avoid side reactions like over-alkylation .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular conformation and stereochemistry. For carbamates, SC-XRD analysis (as in ) can resolve bond angles and torsional strain. Complementary techniques include:

- NMR : NMR to confirm trifluoroethyl group integrity; NMR for methoxy and pyridinyl proton signals.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm).

- FT-IR : Carbamate C=O stretching (~1700 cm) and N-H bending (~1530 cm) .

Advanced: How does the trifluoroethyl group influence this compound’s bioactivity and metabolic stability?

Methodological Answer:

The trifluoroethyl group enhances metabolic stability by:

- Electron-Withdrawing Effects : Reducing basicity of adjacent amines, minimizing protonation at physiological pH ( ).

- Hydrophobicity : Increasing membrane permeability (logP ~2.5–3.5, estimated).

- Resistance to Enzymatic Hydrolysis : Fluorine’s steric and electronic effects protect the carbamate linkage from esterases. Comparative studies with non-fluorinated analogs (e.g., ethyl carbamates) show extended half-lives in hepatic microsomal assays .

Advanced: How can researchers address contradictions in reported reactivity or stability data for this compound?

Methodological Answer:

Contradictions often arise from variations in experimental conditions. To resolve discrepancies:

Reproduce Conditions : Standardize solvent (e.g., DMF vs. THF), temperature, and catalyst (e.g., DMAP for carbamate formation).

Monitor Degradation : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking.

Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict hydrolysis pathways under acidic/basic conditions.

Cross-Validate : Compare results with structurally similar compounds (e.g., ’s trifluoroethyl carbamate derivatives) .

Advanced: What strategies are recommended for improving the aqueous solubility of this compound in preclinical formulations?

Methodological Answer:

Despite its hydrophobicity, solubility can be enhanced via:

- Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble salts.

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based vehicles.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridinyl methoxy position ( ).

- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm) for sustained release .

Advanced: How can computational methods guide the optimization of this compound for kinase inhibition studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR-2). Focus on hydrogen bonding between the carbamate carbonyl and kinase backbone (e.g., Met793 in EGFR).

- MD Simulations : GROMACS for assessing binding stability (≥50 ns trajectories).

- SAR Analysis : Modify the methoxypyridinyl group to enhance steric complementarity () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.